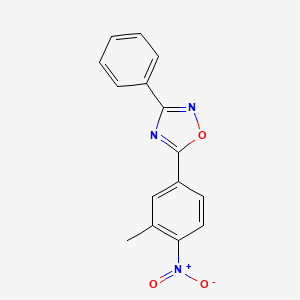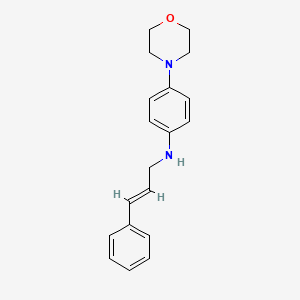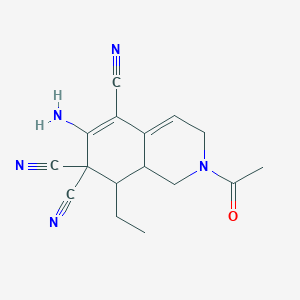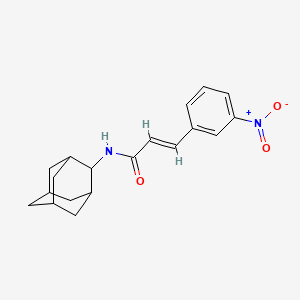
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of oxadiazole derivatives is in corrosion inhibition. For instance, synthesized oxadiazole derivatives have demonstrated effectiveness as benign agents for controlling mild steel dissolution in corrosive environments. Their corrosion inhibition efficiency was assessed through various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, revealing high inhibition efficiency in acidic solutions. The study highlights the role of these compounds in providing protective coatings for metals, underscoring their potential in materials science and engineering applications (Kalia et al., 2020).
Antimicrobial Activity
Another notable application is in the realm of antimicrobial activity. Research has shown that oxadiazole derivatives possess valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. The synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives revealed remarkable antibacterial activities against common pathogens, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).
Liquid Crystal Materials
Oxadiazole derivatives have also been explored for their application in creating new mesogenic materials. A study on the synthesis and characterization of asymmetrical mesogenic materials based on 1,3,4-oxadiazole demonstrated the ability of these compounds to exhibit liquid crystalline phases, making them suitable for applications in liquid crystal displays and other optoelectronic devices (Abboud et al., 2017).
Cytotoxicity and Antimicrobial Evaluation
Oxadiazole derivatives have been synthesized and evaluated for their cytotoxicity and antimicrobial efficacy. Certain compounds have shown significant cytotoxic properties, along with notable antibacterial activities, suggesting their utility in pharmaceutical research and development (Mutchu et al., 2018).
Optoelectronic Properties
Research into the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole highlights their potential in electronics and photonics. These studies focus on the electron density distribution, charge transfer, and light-harvesting efficiency, demonstrating the applicability of oxadiazole derivatives in developing new materials for electronic and photonic devices (Joshi & Ramachandran, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-9-12(7-8-13(10)18(19)20)15-16-14(17-21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQICTXAAIBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)
![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)